1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

OCT1 inhibition Transporter pharmacology Off-target screening

Secure 1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933205-35-7) to advance your SAR campaigns. As the only commercially available fluorine-free N1-benzyl analog within this chemotype, it is the essential matched molecular pair for deconvoluting fluorination contributions in PDK1 inhibitor programs (IC₅₀ shifts >10-fold reported). With a measured OCT1 IC₅₀ of 138 µM, it serves as a low-risk transporter profiling comparator. Procure now for CB2 allosteric modulator screening, kinase selectivity panels, or fluorine-walk SAR studies.

Molecular Formula C19H14F2N2O2
Molecular Weight 340.33
CAS No. 933205-35-7
Cat. No. B2700557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS933205-35-7
Molecular FormulaC19H14F2N2O2
Molecular Weight340.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C19H14F2N2O2/c20-14-8-9-16(21)17(11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
InChIKeyRJGZHFMIZULILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933205-35-7): Core Scaffold, Physicochemical Identity, and Procurement Context


1-Benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933205-35-7) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype . This scaffold has been exploited in medicinal chemistry for the development of phosphoinositide-dependent kinase-1 (PDK1) inhibitors [1], cannabinoid CB2 receptor allosteric modulators [2], and c-Met kinase inhibitors [3]. The compound is characterized by a unique substitution pattern bearing an unsubstituted benzyl group at the N1 position and a 2,5-difluorophenyl ring on the C3 carboxamide nitrogen, giving it a molecular formula of C₁₉H₁₄F₂N₂O₂ and a molecular weight of 340.33 g/mol . This structural combination differentiates it from the more commonly explored 3,4-difluorobenzyl or 4-fluorobenzyl analogs prevalent in the PDK1 and CB2 modulator literature, potentially conferring distinct target engagement and selectivity profiles relevant to scientific procurement decisions.

1-Benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933205-35-7): Why In-Class Analogs Cannot Be Assumed Interchangeable


The 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype exhibits extreme sensitivity to peripheral substitution with respect to both target potency and selectivity. In the PDK1 inhibitor series, replacement of the N1-benzyl substituent from 4-fluorobenzyl to 3,4-difluorobenzyl modulates IC₅₀ values by over an order of magnitude [1]. Similarly, in the CB2 positive allosteric modulator (PAM) series, relocation of a single fluorine atom on the N1-benzyl ring from the para to the ortho position converts an inactive compound into a potent PAM (EC21a vs. SV-10a) [2]. The target compound, bearing a unique non-fluorinated benzyl at N1 paired with a 2,5-difluorophenyl amide, occupies a distinct and underexplored region of chemical space within this class . Consequently, procuring a generic 2-oxo-1,2-dihydropyridine-3-carboxamide analog and assuming equivalent biological behavior is not scientifically justified; the quantitative evidence below details the specific points of differentiation that must govern compound selection.

1-Benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933205-35-7): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


OCT1 Transporter Inhibition: Target Compound Exhibits Negligible Activity vs. Clinically Relevant Thresholds

In a cell-based assay measuring inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, 1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited an IC₅₀ of 138,000 nM (1.38 × 10⁵ nM), representing minimal transporter interaction [1]. By comparison, the clinically relevant OCT1 inhibitor threshold for drug-drug interaction concern is typically <1,000 nM. This very weak OCT1 inhibition suggests that, unlike several marketed tyrosine kinase inhibitors that potently inhibit OCT1 (e.g., imatinib IC₅₀ ~1–5 μM), this compound possesses a favorable off-target profile with respect to this hepatic uptake transporter. However, no direct comparator data for the closest structural analogs (e.g., CAS 946221-97-2) are available in the OCT1 assay.

OCT1 inhibition Transporter pharmacology Off-target screening

N1-Benzyl Substituent Differentiation: Absence of Fluorine on Benzyl Ring Contrasts with PDK1 Patent Pharmacophore

Patent analysis of the 2-oxo-1,2-dihydropyridine-3-carboxamide PDK1 inhibitor series (WO2016198597A1) reveals that every exemplified compound bearing sub-micromolar PDK1 inhibitory activity incorporates a fluorinated benzyl moiety at the N1 position, predominantly 3,4-difluorobenzyl [1]. The target compound replaces this with an unsubstituted benzyl group, representing a deliberate departure from the patent pharmacophore. In the related CB2 PAM series, switching the N1 substituent from 4-fluorobenzyl (EC21a, inactive as PAM) to 2-fluorobenzyl (SV-10a, potent PAM) produced a qualitative shift in functional activity [2]. While no PDK1 or CB2 activity data are currently available for CAS 933205-35-7, the non-fluorinated benzyl motif places this compound outside the known activity cliffs of both series, making it a valuable tool for probing fluorine-dependent SAR hypotheses.

Structure-activity relationship PDK1 kinase inhibition Pharmacophore modeling

Amide 2,5-Difluorophenyl Substitution: A Distinct Regioisomeric Pattern Relative to C-Met and PDK1 Clinical Leads

The C3-carboxamide substituent of the target compound is a 2,5-difluorophenyl ring. This contrasts with the clinically advanced 2-oxo-1,2-dihydropyridine-3-carboxamide c-Met inhibitor BMS-777607, which employs a substantially more complex N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) amide group and achieves an c-Met IC₅₀ of 3.9 nM [1]. While BMS-777607's potency derives from extended interactions with the kinase hinge and DFG motif, the simpler 2,5-difluorophenyl amide of the target compound presents a minimalist pharmacophore that may engage a different kinase selectivity fingerprint. Furthermore, the 2,5-difluoro substitution pattern is sterically and electronically distinct from the 2,4-difluorophenyl and 3,4-difluorophenyl motifs commonly employed in kinase inhibitor design, potentially altering the compound's hydrogen-bonding capacity and conformational preferences at the amide linkage .

Kinase inhibitor selectivity Fluorine regioisomerism c-Met kinase

Evidence Gap Caveat: Limited Public Bioactivity Data Necessitates Confirmatory Profiling Prior to Target-Anchored Procurement

A comprehensive search of public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB, PubMed) yielded only a single quantitative activity measurement for 1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: the OCT1 IC₅₀ of 138 μM described above [1]. No data were identified for this compound against PDK1, CB2, c-Met, Aurora A/B, or any other kinase or GPCR target despite the established activity of closely related analogs against these targets [2][3]. This evidence gap does not indicate inactivity; rather, it reflects the compound's underexplored status in the published literature. Users whose procurement decision depends on potent, target-specific activity against a defined molecular target must commission bespoke profiling or request vendor-provided characterization data before selecting this compound over a characterized analog. The structural differentiation evidence provided above establishes the rationale for why this compound is worth profiling, but does not substitute for direct experimental confirmation of target engagement.

Data transparency Compound characterization Procurement risk assessment

1-Benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933205-35-7): Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold-Hopping and Matched Molecular Pair Analysis for PDK1 Lead Optimization Programs

The compound's unfluorinated N1-benzyl group makes it an ideal negative control or matched molecular pair partner for fluorinated PDK1 inhibitor series compounds [1]. By comparing the activity of CAS 933205-35-7 against that of 1-(3,4-difluorobenzyl) analogs in PDK1 enzymatic and cellular assays, medicinal chemistry teams can deconvolute the contribution of N1-benzyl fluorination to PDK1 binding affinity, a key parameter in optimizing ligand efficiency and minimizing hydrophobic desolvation penalties. Procurement of this specific benzyl analog is essential when fluorine-walk SAR campaigns require a fluorine-free baseline comparator that retains the core 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold.

Hepatic Transporter Off-Target Liability Screening and Early ADME-Tox Profiling

With a measured OCT1 IC₅₀ of 138,000 nM, this compound serves as a low-risk comparator in panels designed to identify transporter-mediated off-target effects [2]. Pharmaceutical profiling laboratories can employ CAS 933205-35-7 as a class-representative compound to benchmark the intrinsic OCT1 interaction propensity of the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, distinguishing scaffold-driven transporter liability from substituent-driven effects. This application supports early-stage drug discovery decision-making where transporter inhibition data are required for compound progression criteria.

Cannabinoid CB2 Allosteric Modulator SAR Expansion via N1-Benzyl Engineering

The SAR around the CB2 PAM series established that N1-benzyl fluorination is a key determinant of allosteric modulator efficacy and functional signature [3]. The target compound, bearing an unfluorinated benzyl, addresses an unexplored node in the CB2 allosteric modulator SAR matrix. Academic and industrial groups investigating the endocannabinoid system can procure this compound to test whether N1-benzyl de-fluorination preserves CB2 PAM activity, converts the compound to a silent allosteric modulator, or ablates CB2 binding entirely. Given the assay-dependent pharmacology observed with EC21a [4], a structurally distinct probe is valuable for understanding the conformational dynamics of CB2 allosteric modulation across multiple functional readouts (GTPγS, β-arrestin, cAMP).

Custom Kinase Selectivity Panel Profiling Against the 2,5-Difluorophenyl Amide Pharmacophore

The minimalist 2,5-difluorophenyl amide distinguishes this compound from the extended amide motifs of BMS-777607 (c-Met IC₅₀ = 3.9 nM) and PDK1/AurA dual inhibitors [5]. Contract research organizations and pharmaceutical companies procuring CAS 933205-35-7 for broad kinase selectivity profiling (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) can generate the first comprehensive target engagement map for this underexplored substitution pattern. The resulting selectivity fingerprint will inform whether the 2,5-difluorophenyl amide confers a kinome-wide selectivity advantage over other 2-oxo-1,2-dihydropyridine-3-carboxamide analogs, directly guiding hit-to-lead chemistry in kinase drug discovery programs.

Quote Request

Request a Quote for 1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.